4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Description
4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16814520 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activities
Research on derivatives of pyrazolo[1,5-a]pyrimidine, similar to the compound , has demonstrated promising antiproliferative activities against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions have shown significant antiproliferative effects, suggesting potential as anticancer agents. These compounds exhibit good activity on several cancer cell lines, indicating their potential utility in cancer therapy (Mallesha et al., 2012).
Antimicrobial Applications
Some derivatives of pyrazolopyrimidine and pyrazolotriazine, which share a structural similarity with the chemical compound in focus, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of activity against bacterial strains, underscoring their potential in developing new antimicrobial agents (Ammar et al., 2004; Alsaedi et al., 2019).
Antibacterial Evaluation
The antibacterial efficacy of novel heterocyclic compounds containing a sulfonamido moiety, related to the compound of interest, has been investigated, revealing high activities against certain bacterial strains. This research highlights the potential of these compounds in antibacterial therapy and the development of new antibiotics (Azab et al., 2013).
Supramolecular Chemistry
Studies on the supramolecular complexes involving pyrimidine and sulfonamide groups have provided insights into the structural basis of drug interactions and the design of novel therapeutic agents. This research area explores the potential of such compounds in the development of drugs with improved efficacy and selectivity (Balasubramani et al., 2007).
Antioxidant Properties and Age-related Diseases
Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, possessing radical scavenger groups, has shown promise in the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating the broader therapeutic potential of compounds within this chemical family (Jin et al., 2010).
Properties
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-5-6-18(16(2)13-15)29(27,28)25-11-9-24(10-12-25)19-14-20(23-17(3)22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSZPQMPRIAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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